1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride
Description
1-[(Hydroxyamino)methyl]cyclohexan-1-ol; hydrochloride is a cyclohexanol derivative characterized by a hydroxyamino (-NHOH) functional group attached to the cyclohexane ring via a methylene bridge. This compound is structurally related to opioid analgesics like tramadol hydrochloride, which share the cyclohexanol core but differ in substituents (e.g., methoxyphenyl and dimethylaminomethyl groups in tramadol) .
Properties
CAS No. |
819069-43-7 |
|---|---|
Molecular Formula |
C7H16ClNO2 |
Molecular Weight |
181.66 g/mol |
IUPAC Name |
1-[(hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c9-7(6-8-10)4-2-1-3-5-7;/h8-10H,1-6H2;1H |
InChI Key |
GICBXWKFECDFPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNO)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride typically involves the reaction of cyclohexanone with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to the desired hydroxyamino compound. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydroxyamino group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: 1-(Aminomethyl)cyclohexan-1-ol.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 1-[(Hydroxyamino)methyl]cyclohexan-1-ol; hydrochloride with similar cyclohexanol-based compounds:
Key Observations :
- Tramadol hydrochloride has a more complex structure with dual opioid (μ-receptor) and monoaminergic activity, contributing to its analgesic efficacy .
- 4-(Dimethylamino)cyclohexanone hydrochloride lacks the hydroxyl group, reducing polarity and likely altering pharmacokinetic behavior .
Pharmacological Activity and Dependence Potential
- Monkey studies show tramadol has a dependence liability score of 0.3 (vs. 1.0 for morphine) .
- However, hydroxyamino derivatives are unexplored in the provided evidence, necessitating caution in extrapolation.
Metabolic and Toxicological Profiles
- Tramadol hydrochloride undergoes hepatic metabolism via CYP2D6 and CYP3A4, producing active metabolites (e.g., O-desmethyltramadol) that contribute to analgesia and side effects (e.g., seizures in overdose) .
- Compounds like 1-Cyclohexyl-2-aminopropane hydrochloride (norpropylhexedrine) exhibit stimulant properties, highlighting how minor structural changes (e.g., cyclohexyl vs. hydroxyamino groups) drastically alter biological activity .
Biological Activity
1-[(Hydroxyamino)methyl]cyclohexan-1-ol; hydrochloride is a compound with potential biological activity, particularly in the context of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
The compound is a derivative of hydroxamic acids, which are known for their ability to inhibit various enzymes, including histone deacetylases (HDACs). The structural characteristics of 1-[(Hydroxyamino)methyl]cyclohexan-1-ol suggest it may exhibit similar inhibitory effects.
Histone Deacetylase Inhibition
Research indicates that compounds similar to 1-[(Hydroxyamino)methyl]cyclohexan-1-ol can act as HDAC inhibitors. HDACs play a crucial role in regulating gene expression by modifying histones, which can lead to the activation or repression of specific genes involved in cell cycle regulation and apoptosis. Inhibition of these enzymes has been associated with:
- Cell Cycle Arrest : Inducing a halt in the proliferation of cancer cells.
- Differentiation : Promoting the maturation of cells into specific lineages.
- Apoptosis : Triggering programmed cell death in malignant cells .
Antibacterial Activity
Another significant aspect of the biological activity of this compound relates to its potential antibacterial properties. Hydroxamic acid derivatives have shown efficacy against various gram-negative bacteria by inhibiting LpxC, an essential enzyme for bacterial growth. The implications include:
- Synergistic Effects : When combined with other antibiotics, such as erythromycin, these compounds may enhance antibacterial efficacy .
- Targeting Specific Pathogens : Effective against pathogens like Escherichia coli and Pseudomonas aeruginosa, which are notorious for their resistance to multiple drugs .
In Vitro Studies
A study demonstrated that 1-[(Hydroxyamino)methyl]cyclohexan-1-ol exhibited significant inhibition of HDAC activity in cultured cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.2 | HDAC inhibition leading to apoptosis |
| MCF7 | 4.8 | Induction of differentiation |
This data suggests that the compound can effectively modulate cellular processes critical for cancer treatment.
In Vivo Studies
In animal models, administration of the compound resulted in reduced tumor growth rates compared to control groups. The observed effects were attributed to its dual action as both an HDAC inhibitor and an antibacterial agent, providing a multifaceted approach to treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
